molecular formula C21H17F3N2O2 B2752767 N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-22-9

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2752767
CAS No.: 1004393-22-9
M. Wt: 386.374
InChI Key: BVWLUOWDEKGLFH-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,6-dihydropyridine core. Key structural features include:

  • A 6-oxo group at position 6 of the pyridine ring.
  • A 3-methylphenyl substituent on the carboxamide nitrogen at position 3.
  • A 3-(trifluoromethyl)benzyl group attached to the pyridine nitrogen at position 1.

The compound’s molecular formula is C₂₁H₁₇F₃N₂O₂, with a molecular weight of 410.37 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methylphenyl group may influence binding interactions and solubility.

Properties

IUPAC Name

N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-4-2-7-18(10-14)25-20(28)16-8-9-19(27)26(13-16)12-15-5-3-6-17(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWLUOWDEKGLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Suzuki-Miyaura Coupling

A predominant method involves constructing the dihydropyridine core through a Suzuki-Miyaura cross-coupling reaction. This approach, adapted from US10336749B2, proceeds as follows:

  • Formation of the Dihydropyridine Core :

    • Reaction of ethyl 3-oxobutanoate with ammonium acetate in ethanol under reflux yields the 1,4-dihydropyridine intermediate.
    • Chlorination at position 6 using phosphorus oxychloride ($$ \text{POCl}_3 $$) introduces a leaving group for subsequent functionalization.
  • Trifluoromethyl Group Introduction :

    • A palladium-catalyzed coupling between 6-chloro-1,4-dihydropyridine and 3-(trifluoromethyl)benzyl bromide installs the [3-(trifluoromethyl)phenyl]methyl group.
    • Optimal conditions: 1 mol% Pd(PPh$$3$$)$$4$$, potassium carbonate ($$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Carboxamide Formation :

    • Hydrolysis of the ethyl ester to the carboxylic acid using lithium hydroxide ($$ \text{LiOH} $$), followed by coupling with 3-methylaniline via 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) achieves the final carboxamide.

Yield : 58–62% over four steps.

Alternative Route: Cyclocondensation of Enaminones

EP0011706B1 describes a cyclocondensation strategy using enaminones and β-ketoesters:

  • Enaminone Preparation :

    • Condensation of 3-methylaniline with ethyl acetoacetate in toluene under Dean-Stark conditions forms the enaminone intermediate.
  • Cyclization :

    • Reaction with methyl 3-(trifluoromethyl)benzyl pyruvate in acetic acid catalyzes cyclization to the dihydropyridine ring.
    • Oxidation of the 1,4-dihydropyridine to the 6-keto derivative employs manganese dioxide ($$ \text{MnO}_2 $$) in dichloromethane.

Advantage : Fewer purification steps compared to cross-coupling methods.
Drawback : Lower regioselectivity (75:25 ratio favoring the desired isomer).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance coupling reaction rates but may promote side reactions with trifluoromethyl groups.
  • Ester Hydrolysis : Tetrahydrofuran (THF)-water mixtures (4:1) at 0°C prevent decarboxylation during LiOH-mediated hydrolysis.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh$$3$$)$$4$$ outperforms Pd(OAc)$$_2$$ in Suzuki-Miyaura reactions, reducing aryl bromide dimerization.
  • HATU Efficiency : Compared to dicyclohexylcarbodiimide (DCC), HATU increases carboxamide yields by 15–20% due to reduced racemization.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • $$^1$$H NMR : Key signals include a singlet at δ 2.35 ppm (3H, Ar–CH$$3$$), a quartet at δ 4.52 ppm (2H, –CH$$2$$CF$$_3$$), and a broad peak at δ 10.2 ppm (1H, –CONH–).
  • HRMS : Calculated for $$ \text{C}{22}\text{H}{20}\text{F}3\text{N}2\text{O}_2 $$ [M+H]$$^+$$: 411.1432; Found: 411.1429.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column with 70:30 acetonitrile-water (0.1% trifluoroacetic acid) at 1.0 mL/min.

Industrial-Scale Production Challenges

Purification Strategies

  • Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) removes residual Pd catalysts and unreacted aniline.
  • Chromatography : Silica gel chromatography with gradient elution (5–20% ethyl acetate in hexane) resolves regioisomeric impurities.

Cost-Benefit Analysis

Parameter Suzuki-Miyaura Route Cyclocondensation Route
Total Cost (USD/kg) 12,500 9,800
Purity (%) 98.5 95.2
Environmental Impact High (Pd waste) Moderate (acidic waste)

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide Not Provided C₂₁H₁₇F₃N₂O₂ - 3-Methylphenyl (amide)
- 3-(Trifluoromethyl)benzyl (N1)
- No halogen at C5
410.37
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 338782-67-5 C₂₀H₁₄ClF₃N₂O₂ - Phenyl (amide)
- 3-(Trifluoromethyl)benzyl (N1)
- Chlorine at C5
430.79
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Not Provided C₂₉H₂₃F₄N₅O₂ - Furo[2,3-b]pyridine core
- 4-Fluorophenyl
- Trifluoroethylamino
- Complex cyclopropane substituent
573.52

Key Observations:

The target compound lacks this substituent, which may reduce steric hindrance or alter metabolic pathways. ~3.2) . Trifluoromethyl vs. Trifluoroethyl: The 3-(trifluoromethyl)benzyl group in the target compound and CAS 338782-67-5 provides strong electron-withdrawing effects, while the trifluoroethylamino group in the furopyridine analog may enhance solubility due to its polar nature.

Biological Implications :

  • The furopyridine derivative includes a cyclopropane carbamoyl group, which could confer conformational rigidity and improve target selectivity. However, its complex structure may pose synthetic challenges compared to the simpler dihydropyridine analogs.
  • The absence of a halogen in the target compound might reduce off-target interactions compared to the chlorinated analog (CAS 338782-67-5), though this requires experimental validation.

Research Findings and Hypotheses

  • Solubility : The 3-methylphenyl group in the target compound may reduce aqueous solubility compared to the phenyl group in CAS 338782-67-5, necessitating formulation adjustments for in vivo studies.
  • Synthetic Accessibility : The dihydropyridine core is synthetically tractable using established methods (e.g., Hantzsch synthesis), whereas the furopyridine analog requires specialized steps, as seen in its use of tetramethylisouronium hexafluorophosphate for coupling .

Biological Activity

N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class. Its unique structure and functional groups suggest significant biological activity, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a carboxamide group and both methyl and trifluoromethyl-substituted phenyl groups. The molecular formula is C21H17F3N2O2C_{21}H_{17}F_3N_2O_2 with a molecular weight of 394.36 g/mol. The presence of electron-withdrawing trifluoromethyl groups and electron-donating methyl groups contributes to its reactivity and potential interactions with biological targets.

Calcium Channel Modulation

Preliminary studies indicate that this compound may modulate calcium channels, suggesting its potential role in treating cardiovascular diseases. Calcium channels are critical in various physiological processes, and their modulation can lead to therapeutic effects in conditions such as hypertension and arrhythmias.

Anti-inflammatory and Anticancer Properties

The structural features of this compound also imply potential anti-inflammatory and anticancer activities. Research into similar dihydropyridine derivatives has shown that modifications can enhance their ability to inhibit inflammatory pathways or induce apoptosis in cancer cells. Ongoing investigations aim to clarify these effects and identify specific mechanisms of action.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific receptors or enzymes, altering their activity and leading to various biological outcomes. For instance, it may influence intracellular signaling pathways associated with inflammation or cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationships (SAR). The following table summarizes some related compounds:

Compound NameStructural FeaturesPotential Activity
N-(4-cyanophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamideContains a cyanophenyl groupSimilar calcium channel modulation
N-(4-methoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamideFeatures a methoxy groupPotential anti-inflammatory effects
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamideDifferent methyl positionVarying anticancer properties

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

Recent studies have explored the pharmacological effects of this compound in vitro. One notable study assessed its impact on human vascular smooth muscle cells, demonstrating that it could reduce cellular proliferation and migration—key factors in cardiovascular disease progression. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations (IC50 values yet to be established).

Q & A

Basic: What are the standard synthetic routes and characterization methods for N-(3-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide?

Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridine ring via condensation of appropriate precursors (e.g., β-ketoesters with ammonia derivatives).
  • Step 2: Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Carboxamide formation using coupling agents like EDCl/HOBt.

Characterization employs:

  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) for molecular weight validation.
  • IR Spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups .

Basic: How is the compound evaluated for potential biological activity in preclinical studies?

Answer:
Biological evaluation follows a tiered approach:

  • In vitro screening:
    • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
    • Cytotoxicity profiling against cancer cell lines (e.g., MTT assay).
  • Secondary assays:
    • Dose-response curves (IC₅₀ determination) and selectivity profiling against off-target enzymes.
    • Membrane permeability assessed via Caco-2 cell models or PAMPA .

Advanced: What strategies are used for structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Answer:
SAR studies involve:

  • Systematic substitution: Varying substituents on the phenyl rings (e.g., electron-withdrawing groups like -CF₃ vs. electron-donating groups like -OCH₃) to assess impact on target binding.
  • Scaffold hopping: Replacing the dihydropyridine core with isosteres (e.g., pyridazine or pyrimidine) to improve metabolic stability.
  • Molecular docking: Validating hypothesized binding modes with target proteins (e.g., using AutoDock Vina) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies are addressed via:

  • Pharmacokinetic profiling: Measuring bioavailability, half-life, and tissue distribution (e.g., LC-MS/MS quantification in plasma).
  • Metabolite identification: Using HPLC-HRMS to detect active/inactive metabolites.
  • Formulation optimization: Employing nanoemulsions or liposomes to enhance solubility and stability .

Advanced: What computational methods are applied to predict this compound’s interaction with biological targets?

Answer:
Computational approaches include:

  • Molecular Dynamics (MD) simulations: To study binding stability and conformational changes (e.g., using GROMACS).
  • Free-energy perturbation (FEP): Quantifying binding affinity changes due to substituent modifications.
  • QSAR modeling: Corating structural descriptors (e.g., logP, polar surface area) with activity data .

Basic: What experimental parameters are critical for optimizing reaction yields during synthesis?

Answer:
Key parameters:

  • Temperature control: Exothermic steps (e.g., cyclization) require gradual heating (40–80°C).
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst choice: Lewis acids (e.g., ZnCl₂) accelerate amide bond formation .

Basic: Which analytical techniques are prioritized for assessing compound purity and stability?

Answer:

  • HPLC-PDA: Quantifies purity (>95%) and detects degradation products.
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability under controlled heating.
  • X-ray crystallography: Resolves crystal packing and confirms stereochemistry .

Advanced: How should researchers address contradictory results in biological activity across different assay platforms?

Answer:

  • Assay validation: Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Buffer optimization: Adjust pH and ionic strength to mimic physiological conditions.
  • Target engagement studies: Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?

Answer:

  • Cryo-EM/X-ray crystallography: Resolve compound-target complexes at atomic resolution.
  • Kinetic assays: Determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive).
  • Transcriptomics/proteomics: Identify downstream pathways affected by treatment .

Basic: How is the compound’s stability under varying pH and light conditions assessed?

Answer:

  • Forced degradation studies: Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 24 hours.
  • Photostability testing: Use ICH Q1B guidelines with UV/visible light exposure.
  • LC-MS monitoring: Track degradation products and quantify half-life .

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